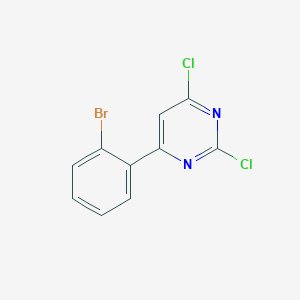

4-(2-Bromophenyl)-2,6-dichloropyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Materials Science

The pyrimidine scaffold, a six-membered ring with two nitrogen atoms, is a fundamental building block in numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. slideshare.netgrowingscience.com This biological prevalence has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of therapeutic agents. mdpi.com

Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, a fact that has driven extensive research and development in the pharmaceutical industry. wjahr.com These activities include:

Anticancer: Many pyrimidine-based compounds have been developed as anticancer drugs, targeting various aspects of cancer cell growth and proliferation. mdpi.com

Antiviral: Certain derivatives are used as antiviral agents, including treatments for HIV. mdpi.com

Antimicrobial: The pyrimidine structure is found in numerous antibacterial and antifungal agents. wjahr.com

Other Therapeutic Areas: The applications extend to anti-inflammatory, analgesic, cardiovascular, and anti-diabetic agents. wjahr.commdpi.com

In materials science, the unique electronic properties of the pyrimidine ring, stemming from its aromaticity and nitrogen heteroatoms, make it a valuable component in the design of novel organic materials. These materials can have applications in electronics, such as in the development of small molecule semiconductors.

Table 1: Selected Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Anticancer, Antitumor mdpi.com |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Antimalarial wjahr.com |

| Inflammation & Pain | Anti-inflammatory, Analgesic wjahr.commdpi.com |

| Central Nervous System | Anticonvulsant, Sedative, Hypnotic wjahr.com |

Overview of Halogenated Pyrimidine Derivatives in Chemical Synthesis

Halogen atoms (F, Cl, Br, I) are crucial functional groups in organic synthesis, and their incorporation into the pyrimidine ring creates highly versatile chemical intermediates. Halogenated pyrimidines, such as dichloropyrimidines, are particularly important building blocks. The chlorine atoms on the pyrimidine ring are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. mdpi.com

This reactivity allows for the strategic and controlled introduction of various other functional groups onto the pyrimidine core. Chemists can readily replace the chlorine atoms with amines, alcohols, thiols, and other nucleophiles to build a diverse library of more complex molecules. organic-chemistry.org Furthermore, the bromine atom on the phenyl ring of a compound like 4-(2-Bromophenyl)-2,6-dichloropyrimidine serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This enables the formation of new carbon-carbon bonds, linking the pyrimidine structure to other aryl or alkyl groups.

The strategic placement of different halogens (e.g., chlorine on the pyrimidine and bromine on the phenyl ring) allows for selective and sequential reactions, providing a powerful tool for the synthesis of complex target molecules with precise architectures.

Identification of the Research Gap for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists for structurally related isomers, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), which is a known key intermediate in the synthesis of pharmaceuticals like Macitentan, the 4-(2-Bromophenyl) isomer appears to be largely unexplored. atlantis-press.comgoogle.comacs.orgatlantis-press.com

The existing literature heavily focuses on pyrimidines substituted at the 5-position with a para-brominated phenyl ring. mdpi.comatlantis-press.com There is a notable absence of studies detailing the synthesis, characterization, reactivity, or potential applications of the title compound, where the bromophenyl group is at the 4-position of the pyrimidine ring and the bromine is in the ortho position on the phenyl ring. This lack of data presents a clear opportunity for new research. Investigating the synthesis and properties of this compound could unlock novel reaction pathways and lead to the discovery of new compounds with unique biological activities or material properties, distinct from its well-documented isomers.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIDRKWYYZTMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493045-03-6 | |

| Record name | 4-(2-bromophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromophenyl 2,6 Dichloropyrimidine

Retrosynthetic Analysis and Proposed Synthetic Routes

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlakotalakes.com For 4-(2-bromophenyl)-2,6-dichloropyrimidine, the analysis begins by disconnecting the chloro groups, which are typically installed in the final steps. This reveals a key intermediate: 4-(2-bromophenyl)pyrimidine-2,6-diol. Further disconnection of the pyrimidine (B1678525) ring itself points towards a precursor like a malonate derivative and a carbon-nitrogen source such as formamidine (B1211174). This logic forms the basis of the primary synthetic pathways. lakotalakes.com

A common and effective strategy for constructing the pyrimidine core involves the use of malonate derivatives. This route typically begins with a substituted phenylacetic acid. For the synthesis of the target compound, the logical starting material is 2-bromophenylacetic acid.

The general sequence, adapted from methodologies for similar isomers, is as follows: google.comgoogle.com

Esterification: The synthesis starts with the esterification of 2-bromophenylacetic acid to produce its corresponding methyl or ethyl ester, such as methyl 2-(2-bromophenyl)acetate. This reaction is often catalyzed by an acid. google.com

Malonate Formation: The resulting ester is then reacted with a carbonate ester, like dimethyl carbonate, in the presence of a strong base such as sodium methoxide (B1231860). This step forms the key intermediate, dimethyl 2-(2-bromophenyl)malonate. google.com

Cyclization: The malonate derivative undergoes a cyclocondensation reaction with a suitable amidine, typically formamidine hydrochloride, in the presence of a base. This reaction closes the ring to form the pyrimidine core, yielding 5-(2-bromophenyl)pyrimidine-4,6-diol. google.comgoogle.com It is important to note that in this specific reaction, the aryl group from the malonate will end up at position 5 of the pyrimidine ring, not position 4. To achieve the target 4-aryl substitution, a different synthetic approach, such as a Suzuki-Miyaura cross-coupling reaction with 4,6-dichloropyrimidine (B16783), would be necessary. researchgate.net However, for the purpose of following the malonate-based outline for arylpyrimidine synthesis, the pathway for a positional isomer is detailed below as an illustrative example.

A patent for the synthesis of the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) outlines a similar process, starting from p-bromophenylacetic acid. google.com

Table 1: Proposed Synthesis Steps via Malonate Derivative (for 5-aryl isomer)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid, Methanol (B129727) | Solid acid catalyst, Reflux | Methyl p-bromophenylacetate |

| 2 | Methyl p-bromophenylacetate, Dimethyl carbonate | Sodium methoxide | Dimethyl 2-(4-bromophenyl)malonate |

The final key step in the synthesis is the conversion of the pyrimidine-4,6-diol (or its tautomeric pyrimidine-4,6-dione form) into the target 2,6-dichloropyrimidine. This transformation is a dehydration/chlorination reaction.

Commonly used chlorinating agents for this purpose include:

Phosphorus oxychloride (POCl₃): This is one of the most frequently used reagents for converting hydroxypyrimidines to chloropyrimidines. The reaction is typically carried out by heating the diol in neat phosphorus oxychloride, sometimes with the addition of a catalyst. atlantis-press.com

Phosgene (B1210022) (COCl₂) or its equivalents: Phosgene can also be used for the chlorination, often in the presence of a tertiary amine or a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. google.comgoogle.com

This chlorination step effectively replaces the hydroxyl groups at the 2 and 6 positions of the pyrimidine ring with chlorine atoms, yielding the final product, this compound. google.com

Exploration of Catalyst Systems and Reaction Conditions

The efficiency of the synthetic sequence relies heavily on the appropriate choice of catalysts and reaction conditions for each step.

Esterification: To simplify post-reaction workup and enable catalyst recycling, solid acid catalysts can be employed for the initial esterification of 2-bromophenylacetic acid. The reaction is typically run under reflux conditions in methanol for several hours. google.com

Malonate Synthesis: The formation of the malonate derivative is a base-mediated reaction. While strong bases like sodium hydride can be used, sodium methoxide in methanol is often preferred for its operational simplicity and safety. google.com

Cyclization: The ring-closing reaction to form the pyrimidine-4,6-diol is conducted in a suitable solvent like methanol with a base to facilitate the condensation with formamidine hydrochloride. google.com

Chlorination: The conditions for the final chlorination step are critical. When using phosphorus oxychloride, the reaction is often heated to reflux (around 105-110 °C) for several hours. atlantis-press.com If phosgene is used, the reaction may be performed in a solvent like toluene (B28343) with a catalyst such as N,N-dimethylaminopyridine, with careful temperature control. google.com

Optimization of Synthetic Yields and Reaction Selectivity

Key optimization parameters include:

Reaction Time and Temperature: Careful monitoring of each step by techniques like Thin-Layer Chromatography (TLC) ensures the reaction goes to completion without significant side-product formation.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants, especially the base in the malonate formation and the chlorinating agent, can significantly impact the yield and purity of the product.

Purification Methods: Each intermediate must be effectively purified to ensure the success of the subsequent step. Methods such as recrystallization and column chromatography are standard. For instance, the intermediate 5-(4-Bromophenyl) pyrimidine-4,6-diol can be purified by adjusting the pH of the solution to precipitate the solid, which is then washed and dried. atlantis-press.com

Characterization Methodologies for Structural Elucidation

The identity and purity of the synthesized this compound and its intermediates are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique is used to identify the number and environment of protons. For the final product, one would expect to see signals in the aromatic region corresponding to the protons on the bromophenyl ring and a singlet for the proton at the 5-position of the pyrimidine ring.

¹³C-NMR: This provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The presence of bromine and chlorine atoms would give a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the structure. For example, the mass spectrum of the related 5-(4-bromophenyl)-4,6-dichloropyrimidine shows a molecular ion peak [M+H]⁺ at m/z 302. atlantis-press.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups, though it is more critical for intermediates, such as identifying the hydroxyl groups in the pyrimidine-diol precursor.

Table 2: Exemplary and Predicted Characterization Data

| Compound | Technique | Observed/Predicted Data | Source |

|---|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5Hz, 2H, Ar-H) | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | MS (ESI) | [M+H]⁺: 302 | atlantis-press.comresearchgate.net |

| This compound | MS (Predicted) | [M+H]⁺: 302.90858, [M+Na]⁺: 324.89052 | uni.lu |

| This compound | Molecular Formula | C₁₀H₅BrCl₂N₂ | uni.lu |

Reactivity Studies of 4 2 Bromophenyl 2,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring's electron-deficient character facilitates nucleophilic aromatic substitution (SNAr), where the chlorine atoms at the C-2 and C-6 positions act as leaving groups. acs.org In the case of 4-(2-bromophenyl)-2,6-dichloropyrimidine, the C-2 and C-6 positions are electronically equivalent due to the symmetrical placement of the C-4 substituent. Consequently, these positions are highly activated towards nucleophilic attack. mdpi.com The general reactivity for SNAr on halopyrimidines follows the order C-4(6) > C-2. acs.org

Amination Reactions

The displacement of chloride ions by amine nucleophiles is a common method for functionalizing dichloropyrimidines. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr amination reactions proceed effectively with a variety of amines, including aliphatic, cyclic, aromatic, and benzylic types. mdpi.com For this compound, the reaction with one equivalent of an amine is expected to yield a monosubstituted product, 2-amino-4-(2-bromophenyl)-6-chloropyrimidine. The use of a second equivalent of the amine or a different nucleophile can lead to the formation of a disubstituted product.

The reaction conditions typically involve heating the dichloropyrimidine with the amine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate to neutralize the HCl generated during the reaction. mdpi.com In some cases, particularly with less nucleophilic aromatic amines, palladium catalysis may be employed to achieve high regioselectivity and yield, although direct SNAr is also possible under forcing conditions. acs.org

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms at the C-2 and C-6 positions can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) or thiolates lead to the formation of the corresponding ethers and thioethers.

Studies on related 4,6-dichloropyrimidine systems have shown that alcohols can act as nucleophiles, particularly in the presence of a base that generates alkoxide ions in situ. mdpi.com This results in solvolysis products where a chloro group is replaced by an alkoxy group. For this compound, reaction with sodium thiomethoxide would be expected to yield 4-(2-bromophenyl)-2-chloro-6-(methylthio)pyrimidine or the corresponding 2,6-bis(methylthio) derivative, depending on the stoichiometry. The synthesis of pyrimidine-2-thiol (B7767146) derivatives from dichloropyrimidines further demonstrates the viability of using sulfur nucleophiles in SNAr reactions on this scaffold. researchgate.net

Selective Substitutions at C-2, C-4, and C-6 Positions

For this compound, the primary sites for nucleophilic substitution are the C-2 and C-6 positions. The C-4 position is occupied by a carbon-carbon bond to the bromophenyl ring and is not susceptible to typical SNAr reactions. Since the C-2 and C-6 positions are chemically equivalent, achieving selective monosubstitution versus disubstitution is primarily controlled by the reaction conditions.

Monosubstitution: Can typically be achieved by using a stoichiometric amount (one equivalent) of the nucleophile at moderate temperatures. This kinetically controlled reaction yields a mixture of 2-substituted and 6-substituted isomers, which are identical in this symmetric case.

Disubstitution: Is favored by the use of an excess of the nucleophile (more than two equivalents) and often requires more forcing conditions, such as higher temperatures or longer reaction times, to replace both chlorine atoms.

The presence of substituents can significantly influence regioselectivity in non-symmetrical pyrimidines. For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position. wuxibiology.comstackexchange.com However, strong electron-donating groups at C-6 can reverse this selectivity, favoring C-2 substitution. wuxiapptec.comwuxiapptec.com While the 4-(2-bromophenyl) group is not a strong donating or withdrawing group, its steric bulk could potentially influence the approach of the nucleophile, although this effect is expected to be similar for both the C-2 and C-6 positions.

Cross-Coupling Reactions at the Bromophenyl Moiety and Pyrimidine Ring

The molecule possesses three potential sites for palladium-catalyzed cross-coupling reactions: the C-Br bond on the phenyl ring and the two C-Cl bonds on the pyrimidine ring. The established order of reactivity for halides in these reactions is generally I > Br > OTf > Cl. libretexts.org This inherent difference in reactivity allows for chemoselective coupling, targeting the more reactive C-Br bond while leaving the C-Cl bonds untouched.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and a boronic acid. libretexts.orgyoutube.com For this compound, the reaction is highly expected to occur selectively at the C-Br bond of the bromophenyl ring.

Studies performed on the isomeric compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated this high chemoselectivity. mdpi.comresearchgate.net In these studies, the C-Br bond was selectively coupled with various aryl and heteroaryl boronic acids using a palladium catalyst, leaving the two C-Cl bonds intact. mdpi.com Good yields were obtained using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and 1,4-dioxane (B91453) as the solvent at elevated temperatures. mdpi.comresearchgate.net It is expected that this compound would react under similar conditions to yield 2',6-dichloro-[1,1':2',1''-terphenyl]-4'-yl derivatives.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond *

| Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | 60 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | 75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | 70 |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | 65 |

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods for C-C bond formation. organic-chemistry.orgwikipedia.org The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. masterorganicchemistry.comlibretexts.org

Consistent with the reactivity trend observed in Suzuki couplings, both the Heck and Sonogashira reactions are expected to proceed with high chemoselectivity at the more reactive C-Br bond of the 4-(2-bromophenyl) group.

Heck Reaction: A typical Heck reaction involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. mdpi.com The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would selectively form a stilbene-like or cinnamate-like derivative, respectively, while preserving the chloro-substituents on the pyrimidine ring. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would selectively yield a 2-(2,6-dichloropyrimidin-4-yl)-1-(phenylethynyl)benzene product. The higher reactivity of the aryl bromide over the aryl chlorides ensures that the coupling occurs exclusively on the phenyl ring under controlled conditions. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rug.nlnih.govwikipedia.org Given the presence of three halogen atoms, this compound is an excellent candidate for this transformation. The reaction could potentially occur at the C2-Cl, C6-Cl, or the C2'-Br positions, with selectivity being governed by the choice of catalyst, ligand, and reaction conditions.

Based on studies of related 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination is highly effective and can be exceptionally regioselective. acs.orgacs.org In those systems, amination strongly favors the C4/C6 position over the C2 position. acs.org By analogy, for this compound, a selective mono-amination is expected to occur preferentially at the more activated C6 position. This provides a pathway to synthesize 6-amino-4-(2-bromophenyl)-2-chloropyrimidine derivatives.

The reaction typically involves a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (such as X-Phos, RuPhos, or dppb), and a base (commonly a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS) in an inert solvent like toluene (B28343) or dioxane. acs.orgbeilstein-journals.org Controlling the stoichiometry of the amine nucleophile would be crucial to favor mono-substitution over di-substitution. Subsequent amination at the C2 position or the bromophenyl group would likely require more forcing conditions.

Table 1: Postulated Conditions for Buchwald-Hartwig Amination at the C6 Position This table presents hypothetical reaction conditions based on analogous systems reported in the literature. acs.org

| Parameter | Condition |

| Substrate | This compound |

| Nucleophile | Primary or Secondary Amine (e.g., Aniline, Morpholine) |

| Catalyst | Pd(OAc)₂ or a pre-formed Pd-ligand complex |

| Ligand | Biaryl phosphine ligand (e.g., X-Phos) or Diphosphine (e.g., dppb) |

| Base | LiHMDS or NaOt-Bu |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | Room Temperature to 100 °C |

| Predicted Product | 6-Amino-4-(2-bromophenyl)-2-chloropyrimidine derivative |

Other Potential Functionalization Reactions

Beyond amination, the multiple halogenated sites on this compound allow for a range of other functionalization reactions, enabling the stepwise introduction of different substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with boronic acids or esters. It is a highly versatile method for forming carbon-carbon bonds. Studies on the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine have shown successful Suzuki couplings to introduce new aryl or heteroaryl groups. mdpi.comresearchgate.net For the target molecule, a selective Suzuki coupling could be achieved at the C6 position under relatively mild conditions, leaving the C2-chloro and C2'-bromo sites intact for subsequent modifications. Reaction at the C2'-bromo position is also feasible, and selectivity between the C-Cl and C-Br bonds often depends on the specific palladium catalyst and ligand system employed.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr reactions. Strong nucleophiles, such as alkoxides (R-O⁻), thiolates (R-S⁻), and certain amines, can displace the chlorine atoms without the need for a metal catalyst. acs.orgmdpi.com Consistent with the established reactivity hierarchy, the C6 position is the most probable site for the initial SNAr reaction. acs.orgacs.org By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, selective monosubstitution at C6 can be achieved.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would be a viable method to install alkynyl groups at either the C6, C2, or C2' positions. In studies of 2,4-dichloropyrimidines, the Sonogashira reaction showed less differentiation in reactivity between the C2 and C4 positions compared to Suzuki coupling, suggesting that achieving high selectivity between the C2 and C6 positions might require careful optimization of reaction conditions. acs.orgacs.org

Table 2: Summary of Other Potential Functionalization Reactions This table outlines potential reactions based on the known chemistry of halopyrimidines and aryl halides.

| Reaction | Reagents | Predicted Site of Initial Reaction | Potential Product |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C6-Cl | 4-(2-Bromophenyl)-2-chloro-6-arylpyrimidine |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR, NaSR, or R₂NH | C6-Cl | 4-(2-Bromophenyl)-2-chloro-6-(alkoxy/thio/amino)pyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C6-Cl | 4-(2-Bromophenyl)-2-chloro-6-alkynylpyrimidine |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | C6-Cl | 4-(2-Bromophenyl)-2-chloro-6-substituted pyrimidine |

Derivatives and Analogues of 4 2 Bromophenyl 2,6 Dichloropyrimidine: Synthesis and Structure Reactivity Relationship Srr Exploration

Design Principles for Novel Pyrimidine (B1678525) Analogues

The design of new pyrimidine analogues is often guided by the principle of using the pyrimidine core as a "privileged scaffold". mdpi.com This means the pyrimidine structure is a recurring motif in a variety of biologically active compounds, making it a promising starting point for new drug discovery. mdpi.com A key design strategy involves the combination of two or more pharmacophore groups onto the pyrimidine framework to create new molecules that retain the desired characteristics of the original templates. nih.gov This approach can lead to "smart" molecules with potentially reduced risks of toxicity. nih.gov

Another fundamental design principle is based on creating structural analogues of naturally occurring compounds. For instance, tricyclic pyrrolo[2,3-d]pyrimidinones have been designed as synthetic analogues of alkaloids like deoxyvasicinone (B31485) and mackinazolinone. mdpi.com Furthermore, the strategic introduction of various substituents onto the pyrimidine ring is a common approach to modulate the molecule's properties. nih.gov Computational tools, such as molecular docking, play a crucial role in the rational design of these analogues by predicting how they might interact with specific biological targets, thereby guiding the selection of substituents to be synthesized. mdpi.comnih.gov

Synthesis of Diversified Compound Libraries

The creation of diversified compound libraries is essential for exploring the chemical space around a core scaffold. For derivatives of dichloropyrimidines, including 4-(2-bromophenyl)-2,6-dichloropyrimidine, transition-metal-promoted cross-coupling reactions are a cornerstone of synthetic strategy. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively used to arylate 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with a variety of aryl and heteroaryl boronic acids, yielding novel biphenyl-pyrimidine analogues. mdpi.comresearchgate.net

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine itself has been optimized, starting from commercially available methyl 2-(4-bromophenyl) acetate (B1210297) in a three-step process. atlantis-press.com This intermediate is then used as the foundation for building a library of derivatives. atlantis-press.comresearchgate.net

A general procedure for the Suzuki-Miyaura coupling involves reacting the dichloropyrimidine substrate with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a suitable solvent system, often a mixture like 1,4-Dioxane (B91453) and water. mdpi.com The reaction conditions are typically optimized to achieve good yields. mdpi.comresearchgate.net

DNA-Encoded Libraries (DELs) represent a high-throughput approach to generating vast compound libraries. In this method, pyrimidine scaffolds such as 2,4,6-trichloropyrimidine (B138864) are anchored to DNA tags. nih.gov Subsequent diversification is achieved through sequential reactions, like nucleophilic aromatic substitution (SNAr) with a large set of amines, followed by Suzuki coupling with hundreds of boronic acids. nih.gov This strategy allows for the creation of millions of unique compounds in a pooled format. nih.gov

Investigation of Structural Modifications and Their Impact on Chemical Properties and Reactivity

Structural modifications to the this compound scaffold significantly influence its chemical properties and reactivity. In the context of Suzuki-Miyaura reactions, the nature of the boronic acid used has a pronounced effect on the reaction's success. mdpi.com It has been observed that electron-rich boronic acids tend to produce good to better yields of the coupled products, whereas electron-withdrawing boronic acids may result in lower yields. mdpi.comresearchgate.net This suggests that the electronic properties of the coupling partners are critical for the efficiency of the palladium-catalyzed reaction. The nitrogen atoms within the pyrimidine ring itself can also influence the reaction, sometimes leading to slower reaction rates compared to homo-aryl substrates. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are valuable tools for analyzing the electronic and structural relationships of these modified compounds. mdpi.comresearchgate.net DFT calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally corresponds to higher reactivity. mdpi.com For example, in a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, DFT studies identified which analogues were the most reactive and which were the most stable based on their calculated HOMO-LUMO gaps. mdpi.comresearchgate.net

| Compound ID | Substituent on Biphenyl (B1667301) Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3a | 4-OCH₃ | -5.99 | -1.55 | 4.44 |

| 3b | 4-CH₃ | -6.07 | -1.56 | 4.51 |

| 3c | 4-F | -6.21 | -1.62 | 4.59 |

| 3d | 4-Cl | -6.29 | -1.78 | 4.51 |

| 3e | 3,4-di-OCH₃ | -5.69 | -1.54 | 4.15 |

| 3f | 2,5-di-CH₃ | -5.87 | -1.52 | 4.35 |

| 3g | 3-NO₂ | -6.83 | -2.62 | 4.21 |

| 3h | N/A (Thiophene) | -6.01 | -1.82 | 4.19 |

Table 1: DFT-calculated electronic properties of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, illustrating the impact of substituents on reactivity descriptors. Data sourced from mdpi.com.

These computational studies also allow for the visualization of molecular electrostatic potential (MESP) maps, which provide insights into the charge distribution and reactive sites within a molecule. researchgate.net

Analogous Research in Related Dichloropyrimidine Systems

Research on other dichloropyrimidine systems provides a broader context for understanding the chemistry of this compound. The regioselectivity of reactions is a common theme in this field. For instance, in 2,4-dichloropyrimidine (B19661) systems, nucleophilic aromatic substitution (SNAr) reactions with amines can be highly regioselective. researchgate.netresearchgate.net Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, for example, strongly favors substitution at the C4 position. acs.org Interestingly, reactions with aromatic amines in this system can proceed with high regioselectivity even without a catalyst. acs.org

The reactivity of the chlorine atoms in dichloropyrimidines is influenced by the other substituents on the ring. In 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr reactions can lead to products of amination, solvolysis, and condensation, demonstrating how activating groups (like the formyl and amino groups) can influence the reaction pathways. mdpi.com

The synthesis of diverse heterocyclic systems often utilizes dichloropyrimidines as key intermediates. mdpi.com For example, 2,4,6-trichloropyrimidine is a versatile starting material for creating libraries of amino-pyrimidine derivatives through sequential displacement of its chlorine atoms. nih.gov Similarly, 4,6-dichloropyrimidine-5-carbonitrile (B1297664) is another important building block for which scalable and safe synthetic processes have been developed. acs.org

The Suzuki-Miyaura reaction is also widely applied to other bromophenyl-dichloropyrimidine isomers. For example, 2-(p-bromophenyl)-4,6-dichloropyrimidine has been studied to determine its molecular structure. researchgate.net Furthermore, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-4-methylbenzenesulfonamide, an endothelin receptor antagonist, was synthesized starting from a dichloropyrimidine derivative, showcasing the utility of these scaffolds in medicinal chemistry. acs.org This body of research highlights the versatility of dichloropyrimidines as platforms for generating complex molecules through controlled, often regioselective, chemical modifications. researchgate.netacs.orgmdpi.com

Computational Investigations and Theoretical Predictions for 4 2 Bromophenyl 2,6 Dichloropyrimidine and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and geometric structure of organic molecules. researchgate.netnih.gov DFT calculations allow for the determination of a molecule's ground-state electronic structure, providing fundamental insights into its behavior. nih.govnih.gov For molecules in the pyrimidine (B1678525) class, DFT has been successfully applied to analyze their structural and electronic characteristics. mdpi.comresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

In computational studies of pyrimidine derivatives, the distribution of HOMO and LUMO orbitals is often visualized. For a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, which are structurally related to 4-(2-Bromophenyl)-2,6-dichloropyrimidine, DFT calculations showed that the HOMO is typically dispersed over the aromatic portions of the biphenyl (B1667301) system. mdpi.com In contrast, the LUMO is generally located on the 4,6-dichloropyrimidine (B16783) ring, indicating that this part of the molecule is the most likely site for nucleophilic attack. mdpi.com

The table below, derived from a study on derivatives of the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), illustrates the typical energy values obtained from DFT calculations. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3a | -6.45 | -1.74 | 4.71 |

| 3b | -6.11 | -1.75 | 4.36 |

| 3c | -6.81 | -2.21 | 4.60 |

| 3d | -6.64 | -2.20 | 4.44 |

| 3e | -6.21 | -1.98 | 4.23 |

| 3f | -5.99 | -2.03 | 3.96 |

| 3g | -6.83 | -1.78 | 5.05 |

| 3h | -6.55 | -1.97 | 4.58 |

| Data derived from a DFT study on 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, which are structural isomers of the subject compound. mdpi.com |

Prediction of Reactivity Descriptors and Reaction Pathways

Beyond FMO analysis, DFT is employed to calculate a range of global and local reactivity descriptors that provide a more nuanced understanding of a molecule's chemical behavior. These descriptors, including hardness (η), softness (σ), chemical potential (μ), and electrophilicity index (ω), are derived from the HOMO and LUMO energy values. researchgate.net Hardness and softness relate to the molecule's resistance to change in its electron distribution; a soft molecule has a small energy gap and is more reactive. rsc.org

The Molecular Electrostatic Potential (MESP) map is another powerful tool for predicting reactivity. researchgate.net It illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). The negative potential areas are susceptible to electrophilic attack, while positive potential areas indicate sites for nucleophilic attack. researchgate.net For this compound, an MESP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and positive potential on the carbon atoms bonded to the chlorine atoms, suggesting their susceptibility to nucleophilic substitution.

Furthermore, DFT can be used to model and predict entire reaction pathways by calculating the activation energies of potential reactions. mdpi.com For instance, in the study of nucleophilic aromatic substitution on perfluorinated diazines, DFT was used to determine the activation energies for the addition of a phenoxide group at different positions on the ring. mdpi.com This type of analysis could be applied to this compound to predict the regioselectivity of substitution reactions at the two chloro-positions, providing valuable information for synthetic planning. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial to its properties. Conformational analysis focuses on identifying the most stable spatial arrangement of the atoms. For this molecule, a key parameter is the dihedral angle between the planes of the pyrimidine ring and the 2-bromophenyl ring. A theoretical potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step using DFT, can identify the lowest-energy conformer and the rotational energy barriers between different conformations.

While DFT calculations typically model a molecule in a static, isolated state (in the gas phase or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of molecular reorientations, internal rotations, and thermal motion. rsc.org An MD simulation of this compound in a crystalline state or in solution could reveal how its conformation fluctuates and how it interacts with neighboring molecules, providing a more realistic picture of its behavior in a condensed phase. rsc.orguni-muenchen.de

Theoretical Evaluation of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies of molecules, which correspond to the absorption bands observed in UV-visible spectroscopy. nih.govrsc.org A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, aiding in the interpretation of experimental electronic spectra. researchgate.net

In addition to electronic spectra, DFT can be used to predict vibrational and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. rsc.org Comparing these theoretically predicted spectra with experimental data can be a powerful tool for structural confirmation. rsc.org These calculations are typically performed using specific functionals and basis sets, such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), within software packages like Gaussian. researchgate.netnih.gov

Assessment of Potential Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govnih.gov The NLO response of a molecule can be predicted computationally by calculating its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

DFT calculations are a common approach to determine these properties. nih.govresearchgate.net A large hyperpolarizability value suggests a strong NLO response. nih.gov Studies on various pyrimidine derivatives have shown that they can be promising candidates for NLO materials due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating groups to create a "push-pull" electronic system. nih.gov

While specific calculations for this compound are not available, data from the related 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives show that hyperpolarizability values can be computed and compared. mdpi.comresearchgate.net Although the reported values for these specific derivatives were not high enough to classify them as potent NLO materials, the study demonstrates the methodology. mdpi.comresearchgate.net The NLO properties are highly sensitive to molecular structure, and substitutions on either the pyrimidine or phenyl rings could significantly enhance the hyperpolarizability. mdpi.com

The table below presents the calculated hyperpolarizability values for the isomeric derivatives mentioned previously. mdpi.com

| Compound | Hyperpolarizability (β) (a.u.) |

| 3a | 1085 |

| 3b | 2259 |

| 3c | 1419 |

| 3d | 1341 |

| 3e | 1636 |

| 3f | 2769 |

| 3g | 1042 |

| 3h | 1589 |

| Data derived from a DFT study on 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives. mdpi.com |

Prospective Research Applications of 4 2 Bromophenyl 2,6 Dichloropyrimidine and Its Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis

The core utility of 4-(2-bromophenyl)-2,6-dichloropyrimidine lies in its capacity to serve as a versatile building block for the synthesis of complex, polysubstituted aromatic and heteroaromatic systems. The differential reactivity of the chloro and bromo substituents under various catalytic conditions allows for programmed, site-selective functionalization.

Palladium-catalyzed cross-coupling reactions are the primary tools for elaborating this scaffold. The two main reactions employed are the Suzuki-Miyaura coupling, for forming carbon-carbon bonds, and the Buchwald-Hartwig amination, for forming carbon-nitrogen bonds. The general reactivity trend for halogens in these reactions is I > Br > Cl, which provides a basis for selective transformations. However, the electronic environment of the pyrimidine (B1678525) ring significantly influences the reactivity of the chlorine atoms. The C4 and C6 positions on the pyrimidine ring are electron-deficient, which can enhance the reactivity of the attached chlorine atoms, sometimes making them competitive with or even more reactive than an aryl bromide under specific conditions.

Research on related dichloropyrimidine systems has shown that it is possible to achieve regioselective substitution. For instance, in many 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and some cross-coupling reactions than the C2 position. This selectivity allows for a stepwise approach to synthesis, where one chlorine is substituted first, followed by the modification of the second chlorine and finally the aryl bromide.

The following table illustrates the potential for selective functionalization of the three halogen sites on the parent compound through common palladium-catalyzed reactions.

| Reactive Site | Relative Reactivity | Potential Coupling Reaction | Catalyst/Ligand System Example | Potential Product Class |

| C4-Cl (Pyrimidine) | High | Suzuki, Buchwald-Hartwig, SNAr | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | 4-Aryl-6-chloro derivatives, 4-Amino-6-chloro derivatives |

| C6-Cl (Pyrimidine) | Moderate-High | Suzuki, Buchwald-Hartwig, SNAr | Pd(dppf)Cl₂, Pd₂(dba)₃/tBuXPhos | 4,6-Diaryl derivatives, 4,6-Diamino derivatives |

| C2-Br (Phenyl) | Moderate | Suzuki, Buchwald-Hartwig | Pd(OAc)₂/SPhos | Biphenyl (B1667301) derivatives, Arylamine derivatives |

This table presents hypothetical reaction pathways based on established principles of cross-coupling chemistry on similar substrates.

This controlled, stepwise functionalization enables the construction of a vast library of derivatives from a single starting material, underscoring the role of this compound as a powerful intermediate in advanced organic synthesis.

Exploration in Materials Science

The electron-deficient nature of the pyrimidine ring makes it a valuable component in materials designed for organic electronics. researchgate.net Pyrimidine-based compounds have been successfully incorporated into organic light-emitting diodes (OLEDs), where they can function as fluorescent emitters, electron-transporting materials, or host materials. researchgate.netresearchgate.net The introduction of an aryl substituent, as in this compound, provides a route to extend the π-conjugated system, which is crucial for tuning the photophysical and electronic properties of the material. researchgate.net

By applying cross-coupling reactions to the dichloropyrimidine core, researchers can attach various chromophoric and electron-donating or -withdrawing groups. For example, Suzuki coupling at the C4 and C6 positions could be used to introduce aryl groups, leading to the formation of V-shaped molecules with potential for two-photon absorption or use as fluorescent dyes. researchgate.net The 2-bromophenyl unit can be similarly functionalized to further modulate the electronic structure and steric properties of the final molecule, influencing its solid-state packing and charge-transport characteristics.

Derivatives of this compound could be investigated for the following applications in materials science:

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or host materials, leveraging the inherent electron-deficient character of the pyrimidine core. researchgate.net

Organic Semiconductors: For use in organic thin-film transistors (OTFTs), where molecular structure and intermolecular interactions are critical for performance. researchgate.net

Fluorescent Probes and Sensors: Functionalization with specific binding units could lead to chemosensors where changes in fluorescence signal the presence of an analyte. nih.gov

Non-Linear Optical (NLO) Materials: The creation of push-pull systems by attaching strong electron-donating and electron-accepting groups to the scaffold could result in materials with significant NLO properties. researchgate.net

Hypothetical Applications in Chemical Probe Development for Biological Systems

Pyrimidine is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors. rsc.orged.ac.uk This is because the pyrimidine structure can mimic the adenine (B156593) base of ATP, enabling it to bind effectively in the ATP-binding pocket of kinases. ed.ac.uk The presence of halogen atoms on both the pyrimidine and phenyl rings of this compound makes it an ideal starting point for the development of chemical probes to study biological systems. acs.orgmdpi.com

A chemical probe is a small molecule used to study and manipulate a biological system. The three distinct reactive handles on this compound allow for a modular design approach to probe synthesis.

Hypothetical Probe Design Strategy:

| Reactive Site | Function in Probe | Modification Example | Purpose |

| C4-Cl | Targeting Moiety | Buchwald-Hartwig amination with a specific amine or aniline. | To provide affinity and selectivity for a specific protein target (e.g., a kinase). |

| C6-Cl | Reporter Group | Suzuki coupling with a boronic acid-functionalized fluorophore (e.g., BODIPY). | To allow for visualization and quantification of the probe-target interaction via fluorescence microscopy or spectroscopy. frontiersin.org |

| C2-Br | Reactive Group | Sonogashira coupling to install an alkyne for click chemistry or a photo-activatable group. | For covalent labeling of the target protein (activity-based protein profiling) or for photo-crosslinking studies. |

This modularity would allow for the rapid generation of a library of probes from the central scaffold, which could be used to investigate enzyme function, map protein-protein interactions, or identify new drug targets. nih.govacs.org The halogenated phenyl ring is a common feature in kinase inhibitors, where it can form crucial interactions within the binding site, suggesting that derivatives of this compound could be potent and selective. acs.orgnih.gov

Future Research Directions and Unexplored Avenues

The potential of this compound and its derivatives is far from fully realized. Several avenues for future research are apparent, spanning synthesis, materials science, and chemical biology.

Advanced Synthetic Methodologies: A primary challenge is the development of highly selective and orthogonal catalytic systems that can reliably and predictably functionalize each of the three halogen positions independently. Exploring novel ligands and reaction conditions for palladium-catalyzed reactions, or even employing alternative transition metals, could provide more precise control over the synthesis of complex derivatives.

Novel Organic Materials: A systematic investigation into the photophysical properties of derivatives is warranted. Synthesizing a range of compounds with different π-conjugated substituents and evaluating their performance in electronic devices like OLEDs could lead to the discovery of new high-performance materials. The impact of the sterically demanding and electronically distinct 2-bromophenyl group on molecular packing and charge mobility is a particularly interesting area for study.

Development and Screening of Biological Probes: The hypothetical chemical probes described above need to be synthesized and validated. A library of derivatives could be created and screened against panels of kinases or other enzyme classes to identify potent and selective inhibitors. Successful hits could then be further developed into fluorescent or activity-based probes to study cellular signaling pathways in detail, potentially uncovering new therapeutic strategies.

Exploring Protein-Protein Interaction (PPI) Modulation: The pyrimidine scaffold is also being explored for its potential to disrupt PPIs. nih.govacs.org The three-dimensional diversity accessible through the multiple functionalization sites of this compound could be leveraged to create molecules capable of binding to the larger, flatter surfaces typical of PPI interfaces, an area of significant challenge in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.